molecular formula C16H12BrN3O2 B2380507 N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide CAS No. 2178771-94-1

N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide

Cat. No.: B2380507
CAS No.: 2178771-94-1
M. Wt: 358.195
InChI Key: PZHRADHMXLMYPL-UHFFFAOYSA-N
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Description

N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide is a complex organic compound that features a bipyridine moiety linked to a bromofuran carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide typically involves the coupling of 3,3’-bipyridine with 5-bromofuran-2-carboxylic acid. This process can be achieved through various methods, including:

Industrial Production Methods

Industrial production of N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide may involve large-scale application of the aforementioned coupling reactions, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of reagents, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide stands out due to the presence of the bromofuran carboxamide group, which imparts unique chemical reactivity and potential biological activity. This structural feature differentiates it from other bipyridine derivatives and expands its range of applications in various fields of research.

Properties

IUPAC Name

5-bromo-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-15-4-3-14(22-15)16(21)20-8-11-6-13(10-19-7-11)12-2-1-5-18-9-12/h1-7,9-10H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHRADHMXLMYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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